3,6-Diamino-2-(naphthalen-2-ylcarbonyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile
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Overview
Description
3,6-DIAMINO-2-(2-NAPHTHYLCARBONYL)-4-PHENYLTHIENO[2,3-B]PYRIDIN-5-YL CYANIDE is a complex heterocyclic compound It features a thieno[2,3-b]pyridine core, which is a fused bicyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIAMINO-2-(2-NAPHTHYLCARBONYL)-4-PHENYLTHIENO[2,3-B]PYRIDIN-5-YL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-naphthylcarbonyl chloride with 3,6-diamino-4-phenylthiophene-2-carboxylic acid in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3,6-DIAMINO-2-(2-NAPHTHYLCARBONYL)-4-PHENYLTHIENO[2,3-B]PYRIDIN-5-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
3,6-DIAMINO-2-(2-NAPHTHYLCARBONYL)-4-PHENYLTHIENO[2,3-B]PYRIDIN-5-YL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 3,6-DIAMINO-2-(2-NAPHTHYLCARBONYL)-4-PHENYLTHIENO[2,3-B]PYRIDIN-5-YL CYANIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,6-Diamino-1,2,4,5-tetrazine: This compound shares the diamino functional group and is used in energetic materials.
2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile: Another heterocyclic compound with potential biological activity.
Uniqueness
3,6-DIAMINO-2-(2-NAPHTHYLCARBONYL)-4-PHENYLTHIENO[2,3-B]PYRIDIN-5-YL CYANIDE is unique due to its thieno[2,3-b]pyridine core and the presence of both naphthyl and phenyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C25H16N4OS |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3,6-diamino-2-(naphthalene-2-carbonyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C25H16N4OS/c26-13-18-19(15-7-2-1-3-8-15)20-21(27)23(31-25(20)29-24(18)28)22(30)17-11-10-14-6-4-5-9-16(14)12-17/h1-12H,27H2,(H2,28,29) |
InChI Key |
LOLFKJLJIGEHQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)C4=CC5=CC=CC=C5C=C4)N)N)C#N |
Origin of Product |
United States |
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